5-(Trifluoromethyl)pyridazin-3-amine
Overview
Description
5-(Trifluoromethyl)pyridazin-3-amine is an organic compound with the molecular formula C5H4F3N3. It is a derivative of pyridazine, characterized by the presence of a trifluoromethyl group at the 5-position and an amine group at the 3-position of the pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction offers high regioselectivity and yields under neutral conditions . Another method includes the use of boronic acids in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of green chemistry to minimize environmental impact and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, amine derivatives, and oxides. These products are often used as intermediates in the synthesis of more complex molecules with potential pharmacological activities .
Scientific Research Applications
5-(Trifluoromethyl)pyridazin-3-amine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is explored for its potential as an antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug design and development.
In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are desirable in drug development .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is achieved through the binding of the compound to specific receptors or enzymes involved in the calcium signaling pathway. Additionally, its trifluoromethyl group enhances its binding affinity and selectivity towards these targets, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Trifluoromethyl)pyridazin-3-amine include other pyridazine derivatives such as pyridazinone and 3-aminopyridazine . These compounds share the pyridazine core structure but differ in the substituents attached to the ring.
Uniqueness
What sets this compound apart from its analogs is the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile. These properties make it a more attractive candidate for drug development compared to other pyridazine derivatives .
Properties
IUPAC Name |
5-(trifluoromethyl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-4(9)11-10-2-3/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHGKWPZNCTIHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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